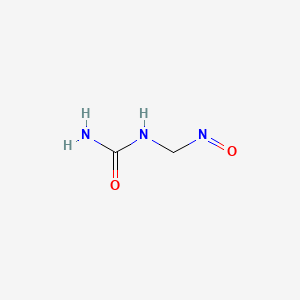
Nitrosomethylurea
Overview
Description
It is an alkylating agent that transfers its methyl group to nucleobases in nucleic acids, leading to mutations . This compound has been extensively studied for its effects on biological systems and its applications in scientific research.
Preparation Methods
Nitrosomethylurea is typically prepared by the nitrosation of methylurea . Methylurea can be synthesized from various starting materials, including methylamine hydrochloride and potassium cyanate, methyl sulfate, ammonia, and potassium cyanate, methylamine hydrochloride and urea, or acetamide, bromine, and alkali . The nitrosation process involves the reaction of methylurea with nitrous acid under acidic conditions .
Chemical Reactions Analysis
Nitrosomethylurea undergoes several types of chemical reactions, including:
Alkylation: It acts as an alkylating agent, transferring its methyl group to nucleobases in nucleic acids.
Decomposition: Under alkaline conditions, this compound can decompose explosively.
Common reagents used in these reactions include strong acids, bases, and nucleophilic reagents . The major products formed from these reactions are methylated nucleobases and various toxic gases .
Scientific Research Applications
Nitrosomethylurea has a wide range of applications in scientific research, including:
Carcinogenesis Studies: It is used to induce tumors in laboratory animals for cancer research
Mutagenesis Studies: Due to its mutagenic properties, it is used to study genetic mutations and their effects.
Drug Development: This compound is used in the development of new drugs and therapies, particularly in cancer treatment.
Biological Studies: It is used to study the effects of alkylating agents on biological systems, including DNA synthesis and cellular metabolism.
Mechanism of Action
The mechanism of action of nitrosomethylurea involves the transfer of its methyl group to nucleobases in nucleic acids, leading to AT:GC transition mutations . This alkylation process results in the formation of a carbonium ion, which then reacts with cellular macromolecules such as DNA . The specific molecular targets include guanine bases in DNA, leading to point mutations and subsequent carcinogenesis .
Comparison with Similar Compounds
Nitrosomethylurea is similar to other N-nitroso compounds, such as:
N-nitrosodimethylamine: Another potent carcinogen that induces tumors in various organs.
N-nitrosodiethylamine: Known for its hepatocarcinogenic properties.
Azoxymethane: A colon carcinogen that requires metabolic activation.
Compared to these compounds, this compound is unique in its ability to induce specific point mutations in DNA and its strong carcinogenic potency .
Properties
IUPAC Name |
nitrosomethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-2(6)4-1-5-7/h1H2,(H3,3,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYANGWZZFRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190328 | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36851-80-6 | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036851806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















